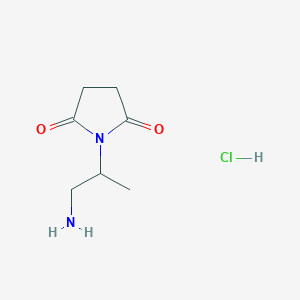

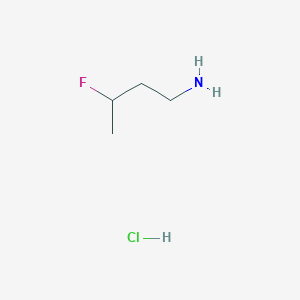

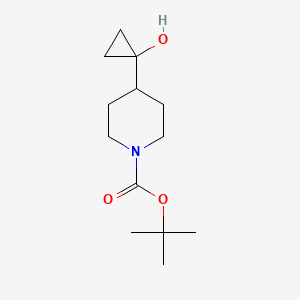

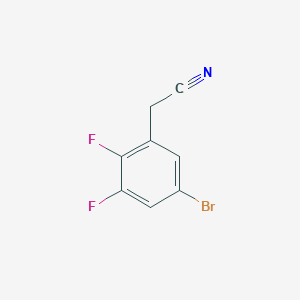

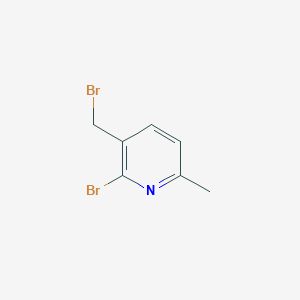

1-(1-氨基丙烷-2-基)吡咯烷-2,5-二酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

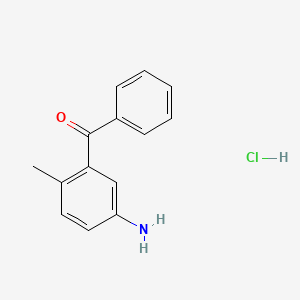

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is a compound with the molecular formula C7H13ClN2O2 . It is structurally similar to known dissociative anesthetics .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

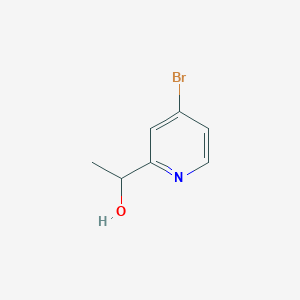

The molecular structure of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is characterized by a five-membered pyrrolidine ring . The non-H atoms are nearly coplanar .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用

合成方法和化学分析

- N-酰基化、O-烷基化吡咯啉-2-酮的简便合成,表明这些化合物作为二肽类似物具有采用线性、扩展构象的潜力,突出了相关结构的合成多功能性 (Hosseini 等人,2006)。

- 对具有抗氧化活性的曼尼希碱系统 SFAP 进行了强化的振动分析,提供了对其平衡几何结构、振动光谱和电子结构的详细见解,突出了该化合物的结构复杂性和潜在应用领域 (Boobalan 等人,2014)。

- 吡咯烷-2,4-二酮的酰化技术导致 3-酰基四内酰胺酸的合成,以及 X 射线分子结构分析,证明了用于修饰这些化合物的先进方法,增强了它们在化学合成中的实用性 (Jones 等人,1990)。

生物活性与应用

- 对哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物的抗癌活性进行评估,揭示了在各种细胞系中显着的抗癌潜力,表明这些化合物和相关化合物的治疗前景 (Kumar 等人,2013)。

- 新型 3-氨基-吡咯烷二酮-氮芥衍生物对小鼠肉瘤 180 的抗癌活性,展示了这些化合物的抗增殖作用,进一步强调了它们在癌症研究中的相关性 (Naik 等人,1987)。

未来方向

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

作用机制

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine-2,5-dione scaffold have been shown to inhibit carbonic anhydrase isoenzymes, which play a role in several physiological and pathological processes .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The inhibition of carbonic anhydrase isoenzymes by similar compounds could potentially affect several physiological and pathological processes .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c1-5(4-8)9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISYLWGHBGKWNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C(=O)CCC1=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)